![molecular formula C11H21ClN2O2 B15236592 Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride](/img/structure/B15236592.png)
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[5.5]undecane core, which consists of a bicyclic system with nitrogen atoms at the 3 and 9 positions. The presence of a methyl group and a carboxylate ester further enhances its chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then methylated and esterified to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity. This interaction can modulate neurotransmission and has potential therapeutic effects in conditions such as anxiety and epilepsy . The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazaspiro[5.5]Undecane: A parent compound with similar spirocyclic structure but lacking the methyl and carboxylate groups.
9-Benzyl-3,9-Diazaspiro[5.5]Undecane-2,4-Dione: A derivative with additional benzyl and dione functionalities.
tert-Butyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate: A compound with a tert-butyl ester group instead of a methyl ester.
Uniqueness
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methyl ester and hydrochloride salt enhances its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H21ClN2O2 |
|---|---|
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-15-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11;/h12H,2-9H2,1H3;1H |
InChI-Schlüssel |
HDCWTRBSAHNECQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CCC2(CCNCC2)CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


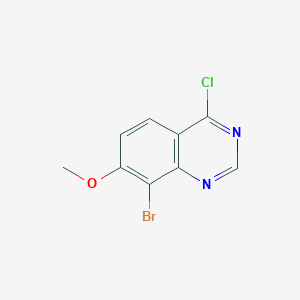
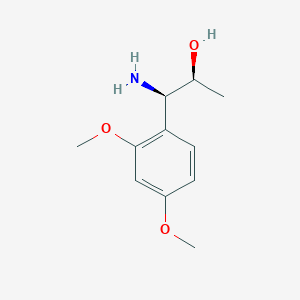
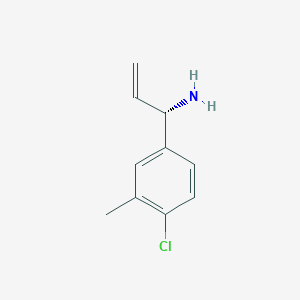
![N'-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15236540.png)

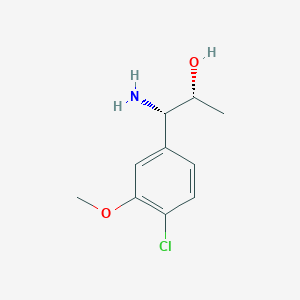

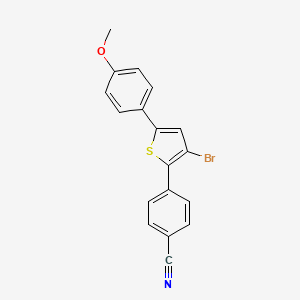

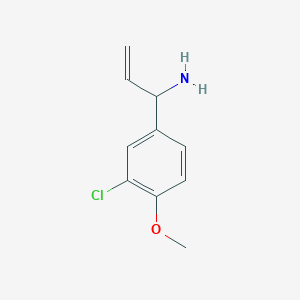
![(S)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B15236582.png)
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B15236584.png)
![2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236608.png)
![5-O-benzyl 2-O-ethyl (2R,3aR,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B15236613.png)
